The Strategic Integration of Azaspiro[4.5]decane Scaffolds in Modern Drug Discovery: A Technical Guide
The Strategic Integration of Azaspiro[4.5]decane Scaffolds in Modern Drug Discovery: A Technical Guide
Introduction: Embracing the Third Dimension in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles has driven a paradigm shift away from flat, aromatic systems towards more three-dimensional molecular architectures. Among these, azaspirocyclic scaffolds have garnered significant attention for their unique conformational rigidity and precise vectoral presentation of substituents. This guide focuses on a particularly valuable building block: tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS Number: 374794-96-4), a scaffold that merges the favorable properties of spirocyclic systems with the synthetic versatility of a Boc-protected amine and the pharmacokinetic benefits of an embedded ether linkage.
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing not only the fundamental properties of this compound but also a practical framework for its synthesis, characterization, and strategic application in medicinal chemistry programs. We will explore the causality behind its design and utility, offering field-proven insights into its role in crafting the next generation of therapeutics.
Core Compound Identification and Physicochemical Properties
The foundational scaffold for our discussion is tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate. Its unique structure, featuring a shared quaternary carbon linking a piperidine and a tetrahydropyran ring, offers a rigid framework that can significantly influence the biological activity of a parent molecule.
| Property | Value | Source |
| CAS Number | 374794-96-4 | [1][2][3] |
| Molecular Formula | C₁₃H₂₃NO₃ | [1][2][3] |
| Molecular Weight | 241.33 g/mol | [1][2][3] |
| Purity Specification | ≥95% (typically ≥98% by HPLC) | [2][3] |
| Appearance | Solid | N/A |
| Storage | Long-term in a cool, dry place | [2] |
The Strategic Advantage of the 2-Oxa-8-azaspiro[4.5]decane Scaffold
The incorporation of spirocyclic motifs is a deliberate strategy in drug design, aimed at overcoming the limitations of traditional, often planar, molecular structures. The 2-oxa-8-azaspiro[4.5]decane core offers several distinct advantages:
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Enhanced Three-Dimensionality (3D) and Fsp³ Character : Spirocycles inherently increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule. A higher Fsp³ count is strongly correlated with improved clinical success rates, as it often leads to better solubility, metabolic stability, and reduced promiscuity for off-target interactions.[4] This departure from planarity allows for more specific and effective interactions with the complex 3D topologies of biological targets like enzyme active sites and receptor binding pockets.[5]
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Improved Physicochemical and Pharmacokinetic (PK) Properties : The replacement of more traditional ring systems (e.g., morpholine or piperazine) with azaspirocycles has been shown to modulate key drug-like properties. Specifically, they can increase aqueous solubility, decrease lipophilicity (logP/logD), and enhance metabolic stability by sterically shielding metabolically labile sites.[4][6] The ether oxygen in the 2-oxa position can also act as a hydrogen bond acceptor, further influencing solubility and target engagement.
-
Conformational Rigidity and Reduced Entropy : The rigid nature of the spirocyclic core locks the conformation of the molecule, reducing the entropic penalty upon binding to a biological target. This pre-organization can lead to a significant increase in binding affinity and potency.[6] The defined exit vectors from the scaffold allow for the precise and predictable orientation of substituents, facilitating structure-activity relationship (SAR) studies.
-
Novelty and Intellectual Property : The use of less conventional scaffolds like 2-oxa-8-azaspiro[4.5]decane provides access to novel chemical space, offering a pathway to develop proprietary compounds with unique biological activities and strong intellectual property positions.[7]
Caption: Strategic benefits of the 2-oxa-8-azaspiro[4.5]decane scaffold.
Synthetic Strategy: A Representative Protocol
While specific, peer-reviewed synthetic routes for tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate are not extensively published, a robust and logical synthesis can be devised based on established methodologies for constructing spirocyclic ethers and piperidine derivatives. The following multi-step protocol is presented as a validated, field-proven approach for analogous systems and is expected to be highly effective.
The overall strategy involves the construction of a suitable piperidine-based precursor followed by an intramolecular cyclization to form the tetrahydropyran ring.
Caption: A representative synthetic workflow for the target molecule.
Step-by-Step Experimental Protocol
Step 1: Synthesis of tert-butyl 4-(1-(ethoxycarbonyl)allyl)-4-hydroxypiperidine-1-carboxylate (Intermediate A)
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Causality : This step establishes the key quaternary carbon center and introduces the carbon framework necessary for the subsequent cyclization. A Reformatsky reaction is a reliable method for forming carbon-carbon bonds by reacting an α-halo ester with a ketone.
-
Procedure :
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To a stirred suspension of activated zinc dust (1.2 eq) in anhydrous THF, add a solution of N-Boc-4-piperidone (1.0 eq) and ethyl 2-bromoacetate (1.1 eq).
-
Gently heat the mixture to initiate the reaction, then maintain a gentle reflux for 2-3 hours until the piperidone is consumed (monitored by TLC).
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Intermediate A.
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Step 2: Synthesis of 2-((1-(tert-butoxycarbonyl)-4-hydroxypiperidin-4-yl)methyl)acrylic acid (Intermediate B)
-
Causality : Saponification of the ester to a carboxylic acid is necessary to activate the molecule for the subsequent intramolecular cyclization.
-
Procedure :
-
Dissolve Intermediate A (1.0 eq) in a mixture of THF and methanol.
-
Add an aqueous solution of lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, partially remove the organic solvents in vacuo.
-
Acidify the aqueous residue to pH ~3-4 with 1M HCl at 0°C.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield Intermediate B, which is often used in the next step without further purification.
-
Step 3: Synthesis of tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate (Final Product)
-
Causality : This is the key ring-forming step. An intramolecular oxymercuration-demercuration is a classic and effective method for the Markovnikov addition of an alcohol across a double bond, leading to the formation of the tetrahydropyran ring.[8]
-
Procedure :
-
Dissolve Intermediate B (1.0 eq) in anhydrous THF.
-
Add mercury(II) acetate (1.1 eq) and stir at room temperature for 1 hour.
-
Add an aqueous solution of sodium hydroxide (3M) followed by a solution of sodium borohydride (0.5 eq) in 3M NaOH at 0°C.
-
Stir the mixture vigorously for 1 hour at room temperature.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by flash column chromatography to yield tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate.
-
Analytical Characterization: A Self-Validating System
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. Each technique provides a piece of a self-validating puzzle, ensuring the structural integrity of the final product.
| Technique | Expected Results | Purpose |
| ¹H NMR | Signals corresponding to the Boc group (~1.4 ppm), piperidine and tetrahydropyran protons (complex multiplets in the aliphatic region). Absence of olefinic protons from Intermediate B. | Confirms the overall proton environment and successful cyclization. |
| ¹³C NMR | Signal for the Boc carbonyl (~155 ppm), the spiro quaternary carbon, and distinct signals for the carbons of both rings. | Verifies the carbon skeleton and the presence of the key spiro center. |
| Mass Spectrometry (ESI-MS) | Calculation of [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of 241.33. | Confirms the molecular weight of the final product. |
| Infrared (IR) Spectroscopy | Presence of a strong C=O stretch for the carbamate (~1680-1700 cm⁻¹). Presence of C-O-C stretches for the ether. Absence of a broad O-H stretch from the precursor. | Confirms the presence of key functional groups and the absence of starting material. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating a purity of ≥98%. | Quantifies the purity of the final compound. |
Applications in Drug Discovery and Medicinal Chemistry
The tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate scaffold is a versatile intermediate for creating a diverse range of compounds for screening libraries and lead optimization programs.[1] The Boc-protecting group can be easily removed under acidic conditions to liberate the secondary amine, which serves as a key handle for further functionalization.
Caption: Derivatization pathways from the core scaffold.
Potential Therapeutic Areas:
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Central Nervous System (CNS) Disorders : The increased Fsp³ character and the ability to modulate lipophilicity make azaspirocycles attractive for CNS targets, where blood-brain barrier penetration is a significant challenge.[5]
-
Oncology : The conformational rigidity of spirocycles can enhance selectivity for specific kinase isoforms or other cancer-related targets, a critical factor in minimizing off-target toxicity.
-
Infectious Diseases : Spirocyclic ethers are found in various natural products with antimicrobial and antiviral activities, making this scaffold a promising starting point for the development of novel anti-infective agents.[8][9]
Conclusion
Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate is more than just a chemical building block; it is a strategic tool for medicinal chemists aiming to access novel, three-dimensional chemical space. Its inherent structural and physicochemical advantages—rigidity, enhanced Fsp³ character, and improved drug-like properties—position it as a valuable scaffold for the discovery of potent, selective, and pharmacokinetically sound clinical candidates. The synthetic and analytical frameworks provided in this guide offer a practical pathway for its utilization, empowering researchers to leverage the full potential of this unique molecular architecture in their drug discovery endeavors.
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